2-(2-HYDROXYETHYL)-5-{[2-(2-HYDROXYETHYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Overview
Description
2-(2-HYDROXYETHYL)-5-{[2-(2-HYDROXYETHYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound belonging to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-HYDROXYETHYL)-5-{[2-(2-HYDROXYETHYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is the reaction of phthalic anhydride with ethanolamine to form N-(2-hydroxyethyl)phthalimide. This intermediate can then undergo further reactions, such as condensation with another molecule of N-(2-hydroxyethyl)phthalimide, to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-HYDROXYETHYL)-5-{[2-(2-HYDROXYETHYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoindole-1,3-dione moieties can be reduced to form isoindoline derivatives.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of isoindoline derivatives.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
2-(2-HYDROXYETHYL)-5-{[2-(2-HYDROXYETHYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-HYDROXYETHYL)-5-{[2-(2-HYDROXYETHYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups and isoindole-1,3-dione moieties can interact with biological macromolecules, potentially inhibiting or modulating their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)phthalimide: A precursor in the synthesis of the target compound.
Phthalimide: A simpler analog lacking the hydroxyethyl groups.
Isoindoline derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-(2-HYDROXYETHYL)-5-{[2-(2-HYDROXYETHYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of multiple hydroxyethyl groups and isoindole-1,3-dione moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-hydroxyethyl)-5-[2-(2-hydroxyethyl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O7/c23-7-5-21-17(25)13-3-1-11(9-15(13)19(21)27)29-12-2-4-14-16(10-12)20(28)22(6-8-24)18(14)26/h1-4,9-10,23-24H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLFUCAJJOFCCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)N(C4=O)CCO)C(=O)N(C2=O)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360785 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 5,5'-oxybis[2-(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50444-29-6 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 5,5'-oxybis[2-(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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